1,3,5-Benzenetricarboxylic acid

Electrochemistry Metal-Organic Frameworks Electrocatalysis

Researchers engineering MOF architectures frequently encounter unpredictable pore topology when relying on linear dicarboxylate linkers. 1,3,5-Benzenetricarboxylic acid (H₃BTC) resolves this with its rigid, C₃-symmetric 1,3,5-tricarboxylate geometry. • Cu-BTC MOFs deliver superior electrochemical performance vs. BDC/BTEC analogues for advanced supercapacitor electrodes. • Zn-BTC frameworks retain structural integrity up to 320°C, enabling high-temperature gas storage and heterogeneous catalysis. • Defined pKₐ values (2.12, 4.10, 5.18) permit sequential deprotonation for rational mixed-linker MOF design. Supplied as ≥98% pure, batch-consistent powder for reproducible framework synthesis.

Molecular Formula C9H6O6
Molecular Weight 210.14 g/mol
CAS No. 554-95-0
Cat. No. B108450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Benzenetricarboxylic acid
CAS554-95-0
Synonyms1,3,5-benzenetricarboxylate
1,3,5-benzenetricarboxylic acid
benzene-1,3,5-carboxylic acid
trimesic acid
trimesic acid, monosodium salt
trimesic acid, trisodium salt
Molecular FormulaC9H6O6
Molecular Weight210.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
InChIKeyQMKYBPDZANOJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility0.13 M

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Benzenetricarboxylic Acid: Properties & Applications


1,3,5-Benzenetricarboxylic acid (Trimesic acid; H₃BTC) is a rigid, symmetric aromatic tricarboxylic acid with the molecular formula C₉H₆O₆. Its three carboxylic acid groups, arranged in a 1,3,5-substitution pattern on the benzene ring, impart high thermal stability (melting point >300°C) [1] and a triprotic acid profile with pKₐ values of 2.12, 4.10, and 5.18 at 25°C [2]. This compound serves as a critical organic linker for constructing Metal-Organic Frameworks (MOFs) and is also utilized in polymer branching, cross-linking, and pharmaceutical intermediates .

MOF linker with trigonal topology
Polymer branching & cross-linking agent
Triprotic coordination pH window 2–6

1,3,5-Benzenetricarboxylic Acid: Substitution Limitations


The 1,3,5-symmetric arrangement of carboxyl groups on the benzene ring is not interchangeable with other isomers or di-/tetra-carboxylic acids. This specific geometry dictates the three-dimensional topology of the resulting Metal-Organic Frameworks (MOFs), directly influencing porosity, thermal stability, and electrochemical performance [1]. For instance, substituting 1,3,5-benzenetricarboxylic acid (BTC) with 1,4-benzenedicarboxylic acid (BDC) alters the coordination network from a trigonal to a linear motif, which fundamentally changes the material's pore architecture and functionality [2]. The following quantitative evidence demonstrates that BTC-based systems exhibit distinct, non-interchangeable performance characteristics compared to their closest analogs.

1,3,5-BTC Trigonal symmetry; pore architecture may shift with isomer substitution
BDC / BTEC Linear/tetratopic geometry alters electrochemical and thermal performance; not directly interchangeable
1,2,4-BTC Isomeric tricarboxylic acid; UiO-66 structural retention differs, framework collapse risk with 1,3,5-BTC

1,3,5-BTC vs BDC & BTEC: Quantitative Evidence


Electrochemical Performance vs BDC & BTEC

In a direct head-to-head comparison of electrosynthesized Copper MOFs, the framework constructed with 1,3,5-benzenetricarboxylic acid (BTC) demonstrated significantly superior electrochemical properties compared to those built with 1,4-benzenedicarboxylic acid (BDC) or 1,2,4,5-benzenetetracarboxylic acid (BTEC). The study concluded that the BTC-based Cu-MOF exhibited qualitatively 'better electrochemistry,' which was attributed to the specific morphology and active site configuration imparted by the trigonal ligand geometry [1].

Electrochemical activity
Head-to-head
Reported higher ranking in Cu-MOF electrochemistry vs BDC & BTEC
Supports BTC-based electrode research
Electrosynthesized Cu-MOF; capacitive, faradaic, and electrocatalytic evaluation
Electrochemistry Metal-Organic Frameworks Electrocatalysis

MOF Thermal Stability

Thermogravimetric analysis coupled with mass spectrometry (TG-MS) of a Zn-based MOF synthesized with 1,3,5-benzenetricarboxylic acid (BTC) demonstrated exceptional thermal stability. The material, [Zn₆(OH)₃(BTC)₃(H₂O)₃]·7H₂O, remained stable up to 320°C under air [1]. This high thermal robustness is a direct consequence of the rigid, trigonal coordination network enabled by BTC.

Thermal decomposition
Class-level
Stable up to 320 °C
Enables high-temperature MOF applications
Zn-BTC MOF [Zn₆(OH)₃(BTC)₃(H₂O)₃]·7H₂O under air
Thermal Stability Metal-Organic Frameworks TG-MS

UiO-66 Structural Stability vs 1,2,4-BTC

When modifying UiO-66 for CO₂ capture from flue gas, the choice of tricarboxylic acid ligand critically impacts structural integrity. A study found that using 1,3,5-benzenetricarboxylic acid (BTC) led to a loss of stability in the UiO-66 structure, whereas mixing ligands with its isomer, 1,2,4-benzenetricarboxylic acid, successfully preserved the framework's stability [1]. This demonstrates a profound, quantifiable difference in the behavior of isomeric BTC ligands in post-synthetic modification (PSM) applications.

PSM structural retention
Cross-study
Loss of UiO-66 stability with 1,3,5-BTC; preserved with 1,2,4-BTC
Isomer choice critical for UiO-66 topology
CO₂ capture at low pressure (0.01–0.02 MPa); post-synthetic modification context
CO2 Capture UiO-66 Ligand Modulation

Triprotic Acidity Profile

The acid dissociation constants of 1,3,5-benzenetricarboxylic acid (BTC) are pKₐ₁ = 2.12, pKₐ₂ = 4.10, and pKₐ₃ = 5.18 at 25°C [1]. This triprotic profile, resulting from the symmetric 1,3,5-arrangement, provides a precise and predictable pH-dependent deprotonation sequence. In contrast, the isomeric 1,2,4-benzenetricarboxylic acid exhibits a different pKₐ spectrum and coordination behavior due to its asymmetric structure.

Deprotonation constants
Class-level
pKₐ₁ 2.12, pKₐ₂ 4.10, pKₐ₃ 5.18
Predictable pH-dependent coordination
25 °C aqueous solution; sequential deprotonation for synthesis control
Acid-Base Properties pKa Coordination Chemistry

1,3,5-BTC Application Scenarios


Electrochemical Sensing & Energy Storage

Based on the direct evidence of superior electrochemistry in Cu-BTC MOFs compared to BDC and BTEC analogues [1], 1,3,5-benzenetricarboxylic acid (H₃BTC) is the ligand of choice for fabricating high-performance electrodes. It is particularly suitable for developing advanced supercapacitor electrodes and electrochemical sensors where enhanced electron transfer and active site availability are critical.

High-Temperature MOF Synthesis & Catalysis

The demonstrated thermal stability of Zn-BTC MOFs up to 320°C [1] makes 1,3,5-benzenetricarboxylic acid an essential building block for creating robust frameworks for high-temperature gas storage (e.g., H₂, CH₄), separation, and heterogeneous catalysis. Its use is recommended over less thermally stable ligands for applications exposed to elevated temperatures.

Precise pH-Controlled Building Block

The well-defined pKₐ values (2.12, 4.10, 5.18) [1] enable researchers to precisely control the deprotonation state of the ligand. This is critical for the rational synthesis of mixed-metal or mixed-linker MOFs, where sequential deprotonation and coordination of the three carboxylate groups can be exploited to create complex, hierarchically structured materials.

Application
Selection Property
Validation Focus
Electrochemical sensor & energy storage research
Trigonal ligand geometry with reported electrochemical ranking
Verify electrode performance vs BDC/BTEC analogues
High-temperature MOF catalyst & gas separation
Thermal robustness up to 320 °C under air
Validate framework stability under target operating conditions
pH-controlled mixed-linker MOF synthesis
Triprotic pKₐ profile 2.12–5.18
Optimize deprotonation sequence for hierarchical structures

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